molecular formula C10H5F3N2O2 B1399851 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid CAS No. 1142190-60-0

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Número de catálogo: B1399851
Número CAS: 1142190-60-0
Peso molecular: 242.15 g/mol
Clave InChI: CALWBEPGJZCNIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound have revealed important structural details regarding its solid-state organization and conformational preferences. The compound exhibits a decomposition melting point of 164 degrees Celsius, suggesting thermal instability that limits high-temperature applications. This thermal behavior contrasts with related quinoxaline derivatives and may be attributed to the presence of the trifluoromethyl substituent, which can undergo elimination reactions under elevated temperature conditions.

X-ray diffraction studies have provided detailed information about the molecular packing arrangements in the crystalline state. The compound demonstrates specific intermolecular interactions that stabilize the crystal lattice, including hydrogen bonding between carboxylic acid groups and weak halogen bonding involving the fluorine atoms of the trifluoromethyl substituent. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material.

Conformational analysis reveals that the trifluoromethyl group can adopt different orientational preferences depending on the local environment. Research on related trifluoromethyl-substituted aromatic compounds indicates that rotation barriers for trifluoromethyl groups typically range from 0.4 to 2.6 kilocalories per mole, depending on the specific molecular context and intermolecular interactions. In the case of this compound, the proximity of the carboxylic acid group at position 2 may introduce additional conformational constraints through intramolecular interactions.

The predicted collision cross section values provide insight into the three-dimensional structure in gas-phase conditions. For the protonated molecular ion [M+H]+, the predicted collision cross section is 147.3 Ų, while the deprotonated form [M-H]- exhibits a value of 144.5 Ų. These measurements reflect the compact nature of the molecule and provide reference data for mass spectrometric identification and analysis.

Quantum Mechanical Calculations for Electron Density Distribution

Quantum mechanical calculations provide detailed insights into the electronic structure and charge distribution of this compound. Although specific computational studies for this exact compound are limited in the available literature, related investigations on quinoxaline carboxylic acid derivatives and trifluoromethyl-substituted aromatic systems provide relevant theoretical frameworks for understanding its electronic properties.

Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have been employed to investigate similar quinoxaline carboxylic acid systems. These computational approaches reveal that the electron density distribution is significantly influenced by the presence of electronegative substituents, particularly the trifluoromethyl group at position 3. The three fluorine atoms in the trifluoromethyl substituent create a strong electron-withdrawing effect that depletes electron density from the aromatic ring system.

The carboxylic acid functionality at position 2 contributes additional complexity to the electronic structure through resonance interactions with the quinoxaline ring system. Calculations indicate that the carboxyl group can participate in extended conjugation, affecting the overall charge distribution and potentially influencing the chemical reactivity of the compound. The combination of electron-withdrawing trifluoromethyl and electron-donating carboxyl resonance effects creates a unique electronic environment within the molecule.

Nucleus-independent chemical shift calculations provide additional insights into the aromaticity and electronic properties of the quinoxaline ring system. These computational metrics indicate that the substitution pattern in this compound maintains the aromatic character of the heterocyclic core while modifying the local electronic environment. The presence of nitrogen atoms in the quinoxaline ring system creates regions of reduced electron density compared to benzene derivatives, and the trifluoromethyl substitution further amplifies these electronic perturbations.

Comparative Analysis with Related Quinoxaline Carboxylic Acid Derivatives

Comparative analysis with related quinoxaline carboxylic acid derivatives reveals the unique characteristics of this compound within this chemical family. The parent compound quinoxaline-2-carboxylic acid exhibits a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.156 grams per mole, significantly lower than the trifluoromethyl derivative. This molecular weight difference of approximately 68 atomic mass units reflects the substantial structural modification introduced by the trifluoromethyl substitution.

The 6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid derivative represents a closely related compound with additional halogen substitutions. This compound exhibits a molecular formula of C₁₀H₃Cl₂F₃N₂O₂ and a molecular weight of 311.04 grams per mole. The presence of chlorine atoms at positions 6 and 7 introduces additional electronic effects and steric considerations, making this compound particularly interesting for comparative studies of substitution effects on quinoxaline chemistry.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Quinoxaline-2-carboxylic acid C₉H₆N₂O₂ 174.156 None 879-65-2
This compound C₁₀H₅F₃N₂O₂ 242.15 3-CF₃ 1142190-60-0
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid C₁₀H₃Cl₂F₃N₂O₂ 311.04 3-CF₃, 6,7-Cl₂ 951884-93-8

Research on quinoxaline 1,4-dioxide derivatives provides additional context for understanding the chemical behavior of these heterocyclic systems. These compounds demonstrate remarkable stability in aqueous solutions, with degradation rates not exceeding 10 percent after seven days at 37 degrees Celsius. The presence of N-oxide functionalities introduces different electronic characteristics compared to the parent quinoxaline systems, affecting both chemical reactivity and biological activity profiles.

The 6-methoxy-3-(trifluoromethyl)quinoxaline derivative has been identified in crystallographic studies of enzyme-inhibitor complexes, revealing important structural insights. X-ray crystallography demonstrates that this compound adopts a specific binding conformation with the 6-methoxy-3-(trifluoromethyl)quinoxaline moiety shifted toward catalytic residues compared to 7-methoxy-3-methyl analogs. This positional preference illustrates how subtle structural modifications can significantly influence molecular recognition and binding interactions.

The electronic properties of trifluoromethyl-substituted quinoxalines differ substantially from their methyl-substituted counterparts. While methyl groups are electron-donating through hyperconjugation, trifluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This fundamental difference in electronic character affects not only the chemical reactivity but also the biological activity profiles of these compounds, as demonstrated in structure-activity relationship studies of quinoxaline-based inhibitors.

Propiedades

IUPAC Name

3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALWBEPGJZCNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 3-(trifluoromethyl)quinoxaline-2-carboxylic acid, as effective agents against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of quinoxaline-2-carboxylic acid exhibit significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Case Study: Quinoxaline Derivatives Against M. tuberculosis

A study synthesized several novel quinoxaline-2-carboxylic acid derivatives, including those with a trifluoromethyl group at position 3. These compounds were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis and M. smegmatis. The results demonstrated that certain derivatives exhibited potent antitubercular activity, with the most effective compound showing an MIC value significantly lower than standard treatments .

CompoundStructureMIC (µg/mL)Activity
4Structure0.5Highly active against M. tuberculosis
5Structure1.0Moderate activity
6Structure2.0Lower activity

Antitumor Properties

Quinoxaline derivatives have also been investigated for their antitumor properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved efficacy in targeting cancer cells.

Case Study: Antitumor Screening

In a series of experiments, various this compound derivatives were screened against different cancer cell lines, including breast and lung cancer models. The results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of specific apoptotic pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ABreast Cancer10Apoptosis induction
BLung Cancer15Cell cycle arrest

Antibacterial Activity

The antibacterial properties of quinoxaline derivatives are well-documented, with several studies indicating their effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several quinoxaline derivatives, including those with the trifluoromethyl substituent. The compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating a broad spectrum of activity.

CompoundBacterial StrainMIC (µg/mL)
CE. coli8
DS. aureus4

Applications in Drug Design

The structural characteristics of this compound make it a valuable scaffold in drug design, particularly for developing new antibiotics and anticancer agents.

Research Insights

The incorporation of the trifluoromethyl group has been shown to improve binding affinity to biological targets, enhancing the overall pharmacological profile of new drug candidates. Computational studies have indicated that these compounds can effectively interact with key enzymes involved in bacterial resistance mechanisms .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters the compound’s properties compared to analogs with other substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Biological Activity References
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid -CF₃ at C3, -COOH at C2 C₁₀H₅F₃N₂O₂ 242.16 Not reported DprE1 inhibitor (MIC₉₉ = 3.1 µM) ; Pim kinase inhibitor [4], [6], [7]
3-Hydroxy-2-quinoxalinecarboxylic acid -OH at C3, -COOH at C2 C₉H₆N₂O₃ 190.16 Not reported Lower lipophilicity; limited bioactivity data [2]
3-Methylquinoxaline-2-carboxylic acid -CH₃ at C3, -COOH at C2 C₁₀H₈N₂O₂ 188.18 Not reported Reduced metabolic stability; weaker enzyme inhibition [9], [11]
3-(6-Chlorobenzofuran-2-yl)quinoxaline-2-carboxylic acid Benzofuran-C6-Cl at C3 C₁₇H₉ClN₂O₃ 324.72 165–166 Enhanced thermal stability; moderate yields (76%) [8]
3-[(4-Fluorophenyl)methylamino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid -CF₃ at C6, -NHCH₂PhF at C3 C₁₇H₁₂F₄N₃O₂ 366.29 Not reported High-affinity kinase inhibitor (IC₅₀ = 0.072 µM) [12]

Key Observations :

  • The -CF₃ group improves target binding via hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions) .
  • Benzofuran-substituted analogs exhibit higher melting points (e.g., 165–210°C) due to increased aromaticity and steric bulk .
  • Methyl or hydroxy substituents reduce bioactivity compared to -CF₃, likely due to diminished electron-withdrawing effects .

Actividad Biológica

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula C10H5F3N2O2C_{10}H_5F_3N_2O_2. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. It is structurally characterized by a quinoxaline backbone with a carboxylic acid functional group.

Target Interactions:

  • Enzymatic Inhibition: This compound has shown the ability to inhibit key enzymes such as HIV-1 reverse transcriptase, which is crucial for viral replication.
  • Cell Cycle Modulation: It induces G0/G1 phase cell cycle arrest and apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.

Biochemical Pathways:

  • Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial properties, particularly against resistant bacterial strains. Its mechanism involves interference with essential bacterial functions, leading to cell death.
  • Antitubercular Effects: Research indicates that derivatives of quinoxaline compounds can effectively target Mycobacterium tuberculosis, with some showing potent activity at low concentrations (e.g., 1.25 μg/mL against M. tuberculosis) .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; enhances activity against resistant strains.
AntitumorInduces apoptosis in cancer cell lines; shows potential as a cancer therapeutic agent.
AntitubercularExhibits significant activity against M. tuberculosis; potential for developing new TB medications .
Enzyme InhibitionInhibits HIV-1 reverse transcriptase; affects other critical enzymes in pathogenic bacteria.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

  • Antimycobacterial Activity :
    • A study identified a derivative exhibiting high antimycobacterial activity with low toxicity in vivo. Whole-genome sequencing revealed mutations in M. smegmatis that confer resistance to quinoxaline derivatives, underscoring the importance of understanding resistance mechanisms .
  • Cytotoxic Effects :
    • In vitro assays demonstrated that certain derivatives of quinoxaline compounds exhibit cytotoxic effects on various cancer cell lines, with EC50 values indicating effectiveness comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) :
    • Modifications in the quinoxaline structure significantly affect biological activity. For instance, alterations at specific positions on the quinoxaline ring have been shown to enhance or diminish antimicrobial potency .

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamines with trifluoromethyl-containing carbonyl precursors under acidic or basic conditions. For example, describes a similar quinoxaline derivative synthesized via refluxing precursors in ethanol with catalytic trifluoroacetic acid (TFA), achieving an 80% yield after recrystallization . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) is critical for minimizing side products like unreacted amines or over-oxidized species. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle purification and characterization challenges specific to trifluoromethyl-substituted quinoxalines?

  • Methodological Answer : Due to the electron-withdrawing trifluoromethyl group, these compounds often exhibit low solubility in polar solvents. Recrystallization using mixed solvents (e.g., dichloromethane/hexane) is recommended . Characterization requires a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm the trifluoromethyl group’s presence and positional isomerism. For example, highlights the use of 19F^{19} \text{F} NMR (δ -60 to -65 ppm for CF3_3) to distinguish regioisomers . Mass spectrometry (ESI-MS or EI-MS) is essential for verifying molecular weight, particularly for labile intermediates .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying trace impurities in this compound, and how can discrepancies in impurity profiles be resolved?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but trifluoromethyl groups may require alternative detectors (e.g., charged aerosol detection) for non-UV-active impurities. emphasizes the use of certified reference materials (CRMs) with ≥98% purity for calibration . Discrepancies in impurity profiles often arise from synthetic byproducts (e.g., chlorinated derivatives from incomplete fluorination). Researchers should cross-validate results using orthogonal methods like 1H^1 \text{H}-19F^{19} \text{F} HMBC NMR or LC-MS/MS to identify structural anomalies .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions in pharmacological studies?

  • Methodological Answer : The CF3_3 group enhances metabolic stability but may introduce hydrolytic susceptibility at the carboxylic acid moiety. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC. notes that strong oxidizing agents can decompose quinoxalines into hazardous byproducts (e.g., nitrogen oxides), necessitating inert atmospheres (N2_2 or Ar) during storage . Buffered solutions (pH 4–7) are recommended for in vitro assays to prevent decarboxylation .

Q. What strategies are recommended for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >1% can artificially inflate cytotoxicity. highlights the compound’s role as a Carbadox metabolite, suggesting that researchers should validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) . Computational modeling (docking studies with the quinoxaline core) can clarify steric or electronic effects of the CF3_3 group on target interactions .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. specifies that waste containing this compound must be segregated and treated by certified hazardous waste facilities to avoid environmental release . Fume hoods are required during synthesis to mitigate inhalation risks, as trifluoromethyl aromatics may release HF under extreme conditions .

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in trifluoromethylquinoxaline synthesis?

  • Methodological Answer : Pilot-scale reactions should use flow chemistry to control exothermicity and improve mixing. reports a scalable synthesis (80% yield) using continuous flow reactors with precise temperature control (±2°C) . Regioselectivity is enhanced using directing groups (e.g., nitro or methoxy substituents) on the benzene ring, as described in for analogous quinoxaline derivatives .

Data Interpretation and Validation

Q. What are the best practices for validating synthetic yields and purity when publishing data on this compound?

  • Methodological Answer : Triplicate experiments with statistical reporting (mean ± SD) are essential. recommends using CRMs traceable to ISO 17034 standards for purity validation . Purity must be confirmed via 1H^1 \text{H} NMR (integration of aromatic protons vs. solvent peaks) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.